molecular formula C16H17NO B2381719 N-(2-propylphenyl)benzamide CAS No. 93007-81-9

N-(2-propylphenyl)benzamide

Cat. No.: B2381719
CAS No.: 93007-81-9
M. Wt: 239.318
InChI Key: CWPZEDLOMYXLEY-UHFFFAOYSA-N
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Description

N-(2-Propylphenyl)benzamide is a benzamide derivative featuring a benzoyl group (C₆H₅C=O) linked via an amide bond to a 2-propylphenyl substituent. Benzamides are characterized by their amide-functionalized aromatic cores, which confer diverse chemical and biological properties.

Properties

IUPAC Name

N-(2-propylphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO/c1-2-8-13-9-6-7-12-15(13)17-16(18)14-10-4-3-5-11-14/h3-7,9-12H,2,8H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWPZEDLOMYXLEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=CC=C1NC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(2-propylphenyl)benzamide can be synthesized through the direct condensation of benzoic acids and amines. One efficient method involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its mild reaction conditions, high yield, and eco-friendly process .

Industrial Production Methods: Industrial production of this compound typically involves the reaction of benzoyl chloride with 2-propylaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane, followed by purification through recrystallization or chromatography .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of N-(2-propylphenyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, N-substituted benzamides have been shown to inhibit NF-kB activation and induce apoptosis through separate mechanisms. This involves the inhibition of I-kB breakdown and the induction of early apoptosis . These mechanisms make this compound a potential candidate for the development of anti-inflammatory and anticancer drugs.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

Structural and Functional Group Variations

Key Observations :

  • Functional Groups : The 2-propylphenyl group in the target compound distinguishes it from hydroxyl (), sulfamoyl (), or phosphanyl () substituents in analogs. This group enhances hydrophobicity compared to polar derivatives.
  • Molecular Weight : The target compound (MW ~239.13) is lighter than polyamine-containing benzamides (e.g., 249.18 in ) but heavier than simpler derivatives like N-(2-hydroxypropyl)benzamide (179.09, ).

Spectroscopic and Analytical Data

Table 2: Spectral Comparison
Compound Name IR (C=O stretch, cm⁻¹) NMR (1H/13C) Features Mass Spectrometry (m/z) Reference
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 1650 (amide I) δ 7.4–8.1 (aromatic H), δ 1.3 (CH₃) 221.14 [M+H]⁺
2-(N-Allylsulfamoyl)-N-propylbenzamide 1680 (sulfonamide) δ 7.5–8.0 (aromatic H), δ 3.1 (–CH₂–) 282.11 [M+H]⁺
N-(4-Aminobutyl)-N-(3-aminopropyl)benzamide 1645 (amide I) δ 7.3–7.8 (aromatic H), δ 2.6 (–NH₂) 249.18 [M+H]⁺

Key Observations :

  • IR Spectroscopy : The target compound’s C=O stretch (~1650 cm⁻¹) would align with typical benzamide derivatives ().
  • Mass Spectrometry : The hypothetical molecular ion [M+H]⁺ at m/z 239.13 would distinguish it from higher-mass analogs like C₂₈H₃₁N₃O₃ (457.24, ).

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